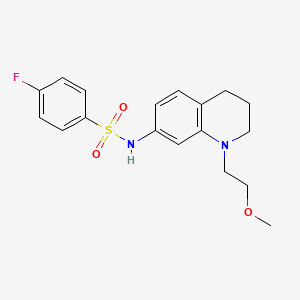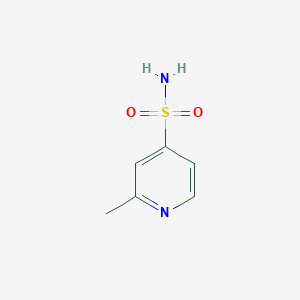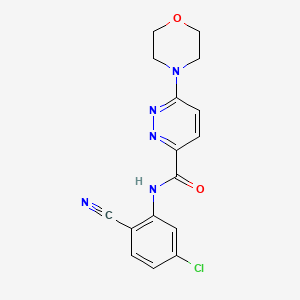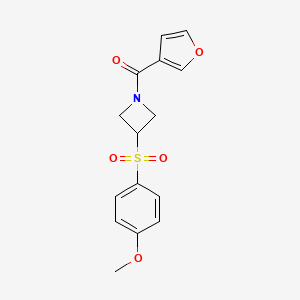
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene” is a complex organic compound. It contains a benzene ring which is a six-membered ring with alternating single and double bonds, substituted with bromo, fluoro, methyl, and nitro groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. Bromination and fluorination could be achieved through electrophilic aromatic substitution . The introduction of the nitro group might involve nitration, another form of electrophilic aromatic substitution . The methyl group could be introduced through Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The bromo, fluoro, methyl, and nitro groups would be attached to the carbon atoms of the benzene ring .Chemical Reactions Analysis
The compound could participate in various chemical reactions. For example, the bromo and fluoro groups might be replaced through nucleophilic aromatic substitution reactions. The nitro group could be reduced to an amino group, and the methyl group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .科学的研究の応用
Electron Attachment and Dissociation Studies :
- The study of temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene, reveals insights into electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry. These studies are crucial for understanding the electron attachment energies and dissociation behaviors of such compounds (Asfandiarov et al., 2007).
Synthesis and Chemical Reactions :
- Research on regioselective bromine/lithium exchange in nitrobenzene derivatives offers a pathway for synthesizing various compounds, highlighting the chemical versatility of these molecules (Voss & Gerlach, 1989).
- A study on cocrystallized dibromo nitrobenzene derivatives, including 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene, explores their crystal structures, which is significant for materials science and molecular engineering (Skakle et al., 2006).
Computational and Theoretical Studies :
- Computational thermodynamic studies of difluoronitrobenzene isomers provide critical insights into their enthalpies of formation and vaporization, contributing to a deeper understanding of their thermodynamic properties (Silva et al., 2010).
Spectroscopic Analysis :
- Multinuclear magnetic resonance spectroscopic studies of substituted anisoles, including nitrobenzene derivatives, offer valuable information on their chemical shifts and structure, aiding in the characterization of these compounds (Pandiarajan et al., 1994).
Safety and Hazards
特性
IUPAC Name |
1,4-dibromo-2,5-difluoro-3-methyl-6-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F2NO2/c1-2-3(8)6(11)7(12(13)14)4(9)5(2)10/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAKMHZMYBBQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2816394.png)



![4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2816401.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816403.png)
![[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2816404.png)
![(2E)-3-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2816406.png)
![N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2816407.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2816411.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2816412.png)